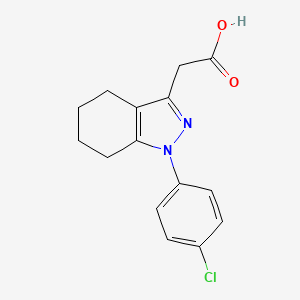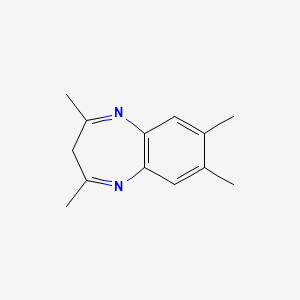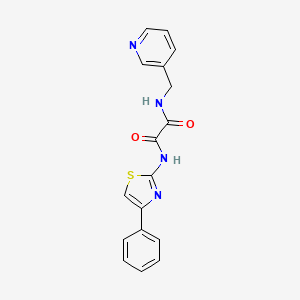
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
The synthesis of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- can be achieved through several synthetic routes. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological processes.
Medicine: Due to its biological activities, it is investigated for its potential use in drug development.
Wirkmechanismus
The mechanism of action of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory activity . The compound’s structure allows it to bind to these targets effectively, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Similar in structure but lacks the p-chlorophenyl group, which may result in different biological activities.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Another related compound with a similar core structure but different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
21484-55-9 |
|---|---|
Molekularformel |
C15H15ClN2O2 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-5-7-11(8-6-10)18-14-4-2-1-3-12(14)13(17-18)9-15(19)20/h5-8H,1-4,9H2,(H,19,20) |
InChI-Schlüssel |
YVTNFQHZTOHJQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)

![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)

![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)

![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)


![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)

![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
